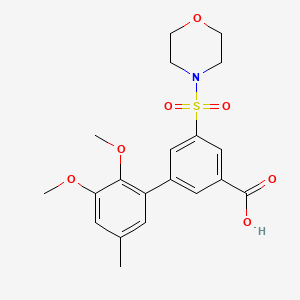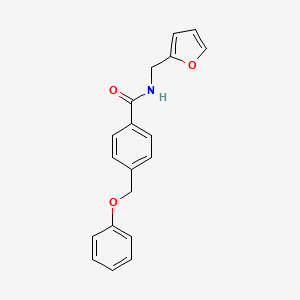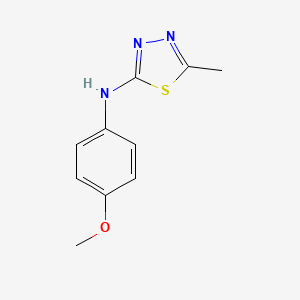![molecular formula C15H23N3O3S B5372851 N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)
N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide, commonly known as PSB-1115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to have promising properties for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of PSB-1115 is not fully understood. However, it has been found to act as an inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in several types of cancer cells and plays a crucial role in the growth and survival of these cells. By inhibiting the activity of CA IX, PSB-1115 can potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, which can potentially lead to the inhibition of cancer cell growth and proliferation. Additionally, PSB-1115 has been found to have anti-inflammatory properties and can potentially reduce inflammation in the body. It has also been found to have hypoglycemic properties and can potentially reduce blood glucose levels in diabetic patients.
Advantages and Limitations for Lab Experiments
PSB-1115 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target. It has also been extensively studied and its properties are well understood. However, there are also some limitations to its use in lab experiments. It can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Future Directions
There are several future directions for the study of PSB-1115. One potential direction is the development of more efficient synthesis methods that can reduce the cost and time required for its production. Additionally, further studies are needed to fully understand the mechanism of action of PSB-1115 and its potential therapeutic applications. Further studies are also needed to investigate the safety and efficacy of PSB-1115 in clinical trials. Finally, the potential use of PSB-1115 in combination with other drugs for the treatment of various diseases should be investigated.
Synthesis Methods
The synthesis of PSB-1115 is a complex process that involves several steps. The initial step involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride, which results in the formation of 4-(piperazin-1-yl)benzenesulfonyl chloride. The next step involves the reaction of this compound with 4-aminoacetophenone, which leads to the formation of PSB-1115.
Scientific Research Applications
PSB-1115 has been extensively studied for its potential therapeutic applications. It has been found to have promising properties for the treatment of various diseases such as cancer, diabetes, and inflammation. Several scientific studies have been conducted to investigate the efficacy and safety of PSB-1115 in the treatment of these diseases.
properties
IUPAC Name |
N-[4-(4-propylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-8-17-9-11-18(12-10-17)22(20,21)15-6-4-14(5-7-15)16-13(2)19/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEWHRTWQSQQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]propanamide](/img/structure/B5372822.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![N-methyl-N-[(3-methyl-2-thienyl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5372833.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372844.png)


![N-[1-(3,4-dimethylphenyl)ethyl]-2-phenylacetamide](/img/structure/B5372866.png)
